Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate
Description
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with dual tert-butoxycarbonyl (Boc) protecting groups. The spiro[2.4]heptane scaffold consists of a cyclopropane ring fused to a five-membered nitrogen-containing ring, creating a rigid, three-dimensional structure. The Boc groups at the 1-amino and 5-aza positions enhance stability during synthetic workflows, making this compound a valuable intermediate in medicinal chemistry, particularly for peptide mimetics and protease inhibitors .
Properties
Molecular Formula |
C16H28N2O4 |
|---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-11-9-16(11)7-8-18(10-16)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
ZTXZSOCNRINTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves the construction of the azaspiro[2.4]heptane core followed by selective protection of the amino group with a tert-butoxycarbonyl (Boc) group and esterification to the tert-butyl ester. Key steps often include cycloaddition or ring-forming reactions to build the spirocyclic framework, followed by protection and functional group transformations.
Reported Synthetic Route from Patent CN116813529A
A recent patent (CN116813529A) outlines a multi-step synthesis of a closely related azaspiro compound featuring tert-butoxycarbonyl protection. Although the patent specifically describes 6-tert-butoxycarbonyl-2-amino-6-azaspiro[3.4]octane, the methodology is instructive for the preparation of related spirocyclic amino acid derivatives such as this compound.
Key steps in the synthesis include:
| Step | Reaction Type | Conditions and Reagents | Outcome and Notes |
|---|---|---|---|
| 1. | Wittig Reaction | Triphenylphosphine methyl bromide + potassium tert-butoxide in anhydrous tetrahydrofuran at -10 to 0 °C | Formation of an alkene intermediate with 89.3% purity by HPLC; no purification before next step |
| 2. | [3+2] Cycloaddition Reaction | Reaction of Wittig product with N-(methoxymethyl)-N-(trimethylsilomethyl) benzylamine, -20 to 25 °C | Construction of the azaspiro ring system |
| 3. | Debenzylation Protection | Treatment with 1-chloroethyl chloroformate in dichloromethane, followed by reflux in methanol | Removal of benzyl protecting groups, yielding compound with 96.8% purity by HPLC and 98.3% yield |
| 4. | Boc Protection and Ester Hydrolysis | Reaction with di-tert-butyl dicarbonate and sodium carbonate in THF/water, followed by sodium hydroxide treatment | Boc protection of amino group and conversion to tert-butyl ester; 98.5% purity by HPLC, 89.5% overall yield |
This sequence illustrates the integration of protecting group strategies and spirocyclic ring formation to achieve the target compound or its analogs.
Related Compounds and Analogous Preparations
Other related Boc-protected azaspiro compounds have been synthesized using similar strategies involving:
- Protection of amines with Boc groups using di-tert-butyl dicarbonate
- Formation of spirocyclic ring systems via cycloaddition or ring-closing reactions
- Esterification to tert-butyl esters to enhance compound stability and facilitate purification
For example, tert-butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate has been reported with similar synthetic approaches involving benzyl protection and subsequent debenzylation.
Detailed Data Table: Synthetic Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| 1 | Wittig Reaction | Triphenylphosphine methyl bromide, potassium tert-butoxide, THF | -10 to 0 °C | Not isolated | 89.3 | Intermediate alkene formed |
| 2 | [3+2] Cycloaddition | N-(methoxymethyl)-N-(trimethylsilomethyl) benzylamine, catalyst | -20 to 25 °C | Not specified | Not specified | Formation of azaspiro ring |
| 3 | Debenzylation Protection | 1-chloroethyl chloroformate in DCM, reflux in methanol | Room temp, reflux | 98.3 | 96.8 | Removal of benzyl group |
| 4 | Boc Protection & Ester Hydrolysis | Di-tert-butyl dicarbonate, Na2CO3, NaOH in THF/H2O | 20-25 °C, then 0 °C | 89.5 (two-step) | 98.5 | Boc protection and tert-butyl ester formation |
Research Findings and Analytical Characterization
NMR Data: The patent reports 1H NMR chemical shifts consistent with the expected structure, including signals for aromatic protons, methylene groups adjacent to nitrogen, and tert-butyl groups confirming Boc and ester functionalities.
Purity: High-performance liquid chromatography (HPLC) analyses consistently show purities above 95% for the final product, indicating efficient reaction and purification protocols.
Yields: Overall yields for multi-step sequences range from 85% to 98%, demonstrating the robustness of the synthetic methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and applications:
*Estimated based on structural similarity to analogs.
Key Findings:
Structural Rigidity : The spiro[2.4]heptane core imposes conformational constraints, which are advantageous for designing protease inhibitors and receptor antagonists. Compounds like the target and methyl (S)-5-...carboxylate (1-2c) exhibit restricted rotation, as evidenced by doubling of 13C NMR signals in Boc-protected analogs .
Protection Strategy: The dual Boc groups in the target compound contrast with Cbz-protected analogs (e.g., Ref:10-F343444), offering orthogonal stability—Boc is acid-labile, while Cbz requires hydrogenolysis .
Functional Group Diversity : Substituents like hydroxymethyl () or carboxylic acid () enable divergent synthetic pathways. For example, the carboxylic acid in 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid facilitates amide bond formation .
Chiral Synthesis: Enantiopure analogs (e.g., (7S)-7-amino derivative in ) highlight the importance of stereochemistry in drug design, particularly for targeting chiral biological receptors .
Stability and Reactivity:
- Boc Groups : Stable under basic and nucleophilic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, enabling sequential deprotection .
- Spirocyclic Core : The strained cyclopropane ring may increase susceptibility to ring-opening under harsh conditions, necessitating mild reaction protocols .
Biological Activity
Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 1026609-83-5
The structure features a spirocyclic framework that contributes to its unique pharmacological properties.
Antibacterial Activity
In vitro Studies
Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
| Bacteroides fragilis | 32 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability, exceeding 70%. It demonstrates a wide tissue distribution, which is crucial for effective therapeutic action. The compound's stability and solubility contribute to its favorable absorption characteristics.
Case Studies
-
Case Study on MRSA Inhibition
- A study conducted by Zhang et al. (2023) reported that the compound effectively inhibited MRSA growth in vitro, demonstrating an MIC of 8 µg/mL. The study highlighted the compound's potential as a new therapeutic agent against antibiotic-resistant infections.
-
Broad-Spectrum Efficacy
- In another investigation by Li et al. (2024), the compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing broad-spectrum efficacy. The results indicated significant bactericidal effects against both common and clinically relevant resistant strains.
The proposed mechanism by which this compound exerts its antibacterial effects includes:
- Disruption of Cell Membrane : The compound interacts with the bacterial cell membrane, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : It may interfere with ribosomal function, inhibiting protein synthesis critical for bacterial growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
